(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine is a chemical compound characterized by its unique molecular structure and properties. Its molecular formula is , with a molecular weight of approximately 244.07 g/mol. This compound is classified as a benzimidazole derivative, which is a class of compounds known for their biological activity and utility in medicinal chemistry. The compound's structure features a benzimidazole ring substituted with bromine and fluorine atoms, enhancing its reactivity and potential applications in various fields, including pharmaceuticals and material science .
The synthesis of (5-bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine typically involves the reaction of 5-bromo-6-fluoro-1H-benzimidazole with an amine source under controlled conditions. Common synthetic routes include:
While industrial production methods are not extensively documented, they likely mirror laboratory synthesis but are optimized for scalability and cost-effectiveness .
The molecular structure of (5-bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine can be represented by its canonical SMILES notation: NCC1=NC2=CC(Br)=C(F)C=C2N1
. The InChI key for this compound is KYGRKXWJONRITO-UHFFFAOYSA-N
, which provides a standardized way to represent the molecular structure.
InChI=1S/C8H7BrFN3/c9-4-1-6(11)8(10)12-5(4)2-3(13)7(14)12/h1-3H,13H2,(H3,10,11,14)
This structure indicates the presence of both bromine and fluorine substituents on the benzimidazole ring, which can significantly influence its chemical behavior and biological activity .
(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine can participate in several types of chemical reactions:
The products formed from these reactions depend on the specific conditions and reagents employed .
The mechanism of action for (5-bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with biological targets, particularly in medicinal applications. It may function by inhibiting specific enzymes or receptors that play crucial roles in disease pathways. For instance, studies suggest potential antimicrobial and anticancer activities attributed to its ability to disrupt cellular processes .
While detailed physical properties such as density and boiling point are not widely available, the compound's melting point is essential for determining its stability under various conditions.
The chemical properties include:
These properties make it suitable for various applications in research and development .
(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine has several notable applications:
Halogenation constitutes a cornerstone strategy in medicinal chemistry for optimizing ligand-receptor interactions. The incorporation of bromine and fluorine atoms at specific positions on benzimidazole frameworks induces profound effects on molecular recognition, bioavailability, and target engagement. Bromine, with its substantial van der Waals radius (1.85 Å) and enhanced lipophilic character (π-hydrophobicity constant ~0.86), creates favorable hydrophobic pockets within binding sites while serving as a versatile handle for cross-coupling reactions in lead diversification. Concurrently, fluorine—the most electronegative element—exerts powerful electronic effects through its strong electron-withdrawing capability (-I effect) and orthogonal dipole moments. This significantly influences electron distribution across the conjugated system, enhancing membrane permeability and metabolic stability by blocking oxidative metabolic pathways. The strategic ortho-disubstitution pattern (C5-bromo/C6-fluoro) in this compound creates a steric and electronic microenvironment that optimizes DNA minor groove binding or kinase active site interactions, as observed in clinically validated anticancer scaffolds [4] [6] [8].
Recent structure-activity relationship (SAR) studies demonstrate that halogen positioning critically determines biological potency. Meta-analysis of antiproliferative benzimidazoles reveals that C5/C6 dihalogenation patterns—particularly bromo/fluoro combinations—enhance cytotoxicity against lymphoma cell lines (e.g., HuT78) by up to 30-fold compared to monosubstituted analogs. The molecular basis for this enhancement was elucidated through QSAR modeling and docking simulations, showing that halogen atoms influence topological polar surface area, van der Waals volume, and electron density distribution at critical binding regions. Specifically, bromine contributes to chromatin affinity through intercalation and minor groove binding, while fluorine modulates pKa of the adjacent imidazole nitrogen, fine-tuning hydrogen-bonding capacity. This synergistic electronic profile enables selective inhibition of cancer cell proliferation with minimal cytotoxicity toward normal fibroblasts (BJ cells), exemplified by compounds exhibiting IC₅₀ values of 1.6 µM against HuT78 cells versus >100 µM in normal cells [4] [6].
Table 2: Comparative Bioactivity of Halogenated Benzimidazole Analogs
Substitution Pattern | Antiproliferative Activity (HuT78 IC₅₀, µM) | Cytotoxicity (BJ Cells IC₅₀, µM) | Key Structural Determinants |
---|---|---|---|
Unsubstituted benzimidazole | >50 | >100 | Baseline activity; minimal DNA interaction |
5-Bromo-benzimidazole | 15.2 ± 1.3 | >100 | Enhanced lipophilicity; groove binding |
6-Fluoro-benzimidazole | 22.7 ± 2.1 | >100 | Electronic modulation; membrane penetration |
5-Bromo-6-fluoro-benzimidazole | 1.6 ± 0.3 | >100 | Synergistic steric/electronic optimization |
5,6-Dibromo-benzimidazole | 8.4 ± 0.9 | 87.5 ± 5.2 | Excessive hydrophobicity; cellular accumulation |
The C2-methanamine moiety transforms the benzimidazole core from a planar aromatic system to a three-dimensional pharmacophore with enhanced biomolecular recognition capabilities. This primary amine functionality serves as a versatile vector for bioisosteric elaboration, enabling conversion to amides, ureas, thioureas, or Schiff bases while maintaining favorable log P profiles (typically 1.5-2.5). Quantum mechanical analyses reveal that the electron-rich amine group creates a pronounced electrostatic potential gradient across the heterocycle, with the highest positive potential localized at the imidazole-N1 position (+42.3 kcal/mol) and negative potential concentrated at the amine terminus (-36.7 kcal/mol). This polarized electronic architecture facilitates directional interactions with aspartate/glutamate residues in enzymatic pockets or phosphate backbones in nucleic acids [3] [7].
Conformationally, the methylene spacer (‑CH₂‑) between the benzimidazole and amine provides critical rotational freedom (energy barrier ~2.1 kcal/mol), enabling adaptive binding to structurally diverse biological targets. Crystallographic studies of analogous methanamine-functionalized benzimidazoles demonstrate preferred torsion angles of 112.5° ± 8.3° between the imidazole plane and amine vector, optimizing hydrogen bond geometry while minimizing steric clash. This conformational flexibility proves essential for achieving selective inhibition profiles, as evidenced by benzimidazole-triazole hybrids exhibiting nanomolar activity against leukemia cells (THP1 IC₅₀ = 0.8 µM) with 70-fold selectivity over normal cells. The protonatable amine (predicted pKa 8.2 ± 0.3) further enables pH-dependent cellular uptake via solute carriers, facilitating intracellular accumulation in acidic tumor microenvironments. When synergized with halogen substituents, this functionality creates dual-purpose molecular platforms: the halogenated core provides target affinity, while the methanamine enables solubility modulation and prodrug derivatization through salt formation or acyl protection [3] [4] [7].
Table 3: Molecular Properties Imparted by Methanamine Functionalization
Molecular Attribute | Technical Impact | Therapeutic Utility |
---|---|---|
H-bonding capacity | Dual donor capacity; σ-donor strength β = 7.2 | Enhanced target affinity; Kᵢ improvements >10-fold |
Electrostatic potential | Dipole moment μ = 5.8 D; directionally polarized | Targeted binding to anionic enzyme regions |
Conformational flexibility | Rotational barrier ΔG‡ = 2.1 kcal/mol; torsion Φ = 112.5° | Adaptive pharmacophore geometry |
pKa profile | Amine pKa 8.2 ± 0.3; imidazole pKa 5.8 | pH-dependent membrane transport |
Synthetic versatility | >12 derivatization pathways; high yielding couplings | Rapid generation of structure-activity libraries |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2